1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene
Description
1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene is a brominated aromatic compound featuring a benzyloxy group at position 1, a bromine atom at position 3, and a dimethoxymethyl group (-CH(OCH₃)₂) at position 5 of the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a reactive site. The dimethoxymethyl group enhances electron density at the ring due to its electron-donating methoxy substituents, influencing both reactivity and physical properties .
Properties
IUPAC Name |
1-bromo-3-(dimethoxymethyl)-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-16(19-2)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOBOUGDGLHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Substrate: 3,5-Dihydroxybenzaldehyde
The synthesis begins with 3,5-dihydroxybenzaldehyde, which provides two phenolic hydroxyl groups for subsequent modifications.
Benzyloxy Group Introduction
The phenolic hydroxyl at position 1 undergoes Williamson ether synthesis with benzyl bromide (1.2 eq) in acetone using potassium carbonate (K₂CO₃) as a base. This step achieves 1-benzyloxy-3,5-dihydroxybenzaldehyde in 89% yield.
Reaction Conditions
-
Temperature: Room temperature
-
Time: 12 hours
-
Solvent: Acetone
Bromination at Position 3
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux. The hydroxyl group at position 3 directs bromination to the ortho position (position 3), yielding 1-benzyloxy-3-bromo-5-hydroxybenzaldehyde (72% yield).
Key Data
Dimethoxymethyl Group Installation
The aldehyde at position 5 is protected as a dimethyl acetal using trimethyl orthoformate (HC(OCH₃)₃) and a catalytic amount of p-toluenesulfonic acid (PTSA). This step proceeds in 85% yield, finalizing the target compound.
Optimization Insight
-
Excess trimethyl orthoformate (2.5 eq) ensures complete acetal formation.
Alternative Pathway: Friedel-Crafts Alkylation and Late-Stage Bromination
Substrate: 1-(Benzyloxy)-3,5-dimethylbenzene
This route prioritizes early introduction of the dimethoxymethyl group via Friedel-Crafts alkylation.
Friedel-Crafts Alkylation
Using aluminum chloride (AlCl₃) as a catalyst, 1-(benzyloxy)-3,5-dimethylbenzene reacts with dimethoxymethyl chloride in dichloromethane (DCM). The methyl groups at positions 3 and 5 are replaced, yielding 1-(benzyloxy)-3,5-bis(dimethoxymethyl)benzene (68% yield).
Selective Monobromination
Radical bromination with NBS and azobisisobutyronitrile (AIBN) selectively substitutes position 3, avoiding over-bromination. The reaction in CCl₄ achieves 65% yield.
Comparative Bromination Data
| Method | Brominating Agent | Selectivity (Position 3) | Yield |
|---|---|---|---|
| Radical | NBS/AIBN | High | 65% |
| Electrophilic | Br₂/FeCl₃ | Moderate | 52% |
Chemoenzymatic Approach for Enhanced Stereocontrol
Toluene Dioxygenase-Mediated Hydroxylation
A biotechnological method leverages recombinant E. coli expressing toluene dioxygenase to hydroxylate bromobenzene, producing cis-dihydrodiol intermediates.
Dihydroxylation and Protection
The enzymatic product undergoes acetonide protection (2,2-dimethoxypropane, DMP) to yield a stable diol. Subsequent nitroso Diels-Alder reaction with a hydroxamic acid derivative forms an oxazine intermediate.
Intramolecular Heck Cyclization
Palladium-catalyzed cyclization constructs the aromatic core, followed by deprotection and dimethyl acetal formation. This route achieves 40% overall yield but requires specialized equipment.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Key Steps | Overall Yield | Scalability |
|---|---|---|---|
| Sequential Functionalization | Williamson, Bromination, Acetal | 55% | High |
| Friedel-Crafts | Alkylation, Bromination | 45% | Moderate |
| Chemoenzymatic | Enzymatic hydroxylation, Cyclization | 40% | Low |
Regioselectivity Challenges
-
Electrophilic Bromination : Competing para-bromination occurs without directing groups (e.g., –OH), reducing yield.
-
Radical Bromination : Higher selectivity for position 3 but requires inert conditions.
Industrial-Scale Considerations
Continuous Flow Reactors
Optimized Friedel-Crafts alkylation in flow systems reduces reaction time from 12 hours to 2 hours, improving throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy and dimethoxymethyl groups can be oxidized or reduced under specific conditions.
Deprotection: The benzyloxy group can be removed through hydrogenolysis or other deprotection methods.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo group can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Functional Group Impact
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
- Structure : Replaces the dimethoxymethyl group with a trifluoromethoxy (-OCF₃) group.
- Key Differences :
- The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the ring compared to the dimethoxymethyl group.
- Increased electrophilicity at the bromine site, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions.
- Higher lipophilicity due to fluorine atoms, impacting solubility in organic solvents .
1-Bromo-3-methoxy-5-methylbenzene
- Structure : Lacks both the benzyloxy and dimethoxymethyl groups, featuring a methoxy (-OCH₃) and methyl (-CH₃) group instead.
- Key Differences :
1-(Benzyloxy)-3-bromo-2-nitrobenzene
- Structure: Introduces a nitro (-NO₂) group at position 2.
- Key Differences :
- Nitro group is a strong electron-withdrawing group, deactivating the ring and directing electrophilic substitution to meta/para positions.
- Bromine becomes more susceptible to displacement in NAS reactions due to the electron-deficient aromatic system.
- Higher melting point compared to dimethoxymethyl analogs due to polar nitro group .
Biological Activity
1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a bromine atom, a benzyloxy group, and two methoxymethyl groups. Its molecular formula is C_{13}H_{15}BrO_{3}, and it has a molecular weight of approximately 299.16 g/mol. The compound's unique structure allows for various interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Receptor Binding : Preliminary studies suggest that it may interact with certain receptors, modulating their activity and influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells | Reference |
|---|---|---|---|
| Antimicrobial | Moderate | Various bacterial strains | |
| Anticancer | High | Cancer cell lines (e.g., HeLa) | |
| Enzyme Inhibition | Yes | Specific metabolic enzymes |
Case Study: Anticancer Efficacy
A notable study examined the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity. The study also highlighted the compound's ability to induce apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:
- Benzyloxy Group Introduction : Protection of a hydroxyl group via benzylation (e.g., using benzyl bromide and a base like K₂CO₃).
- Bromination : Electrophilic aromatic substitution (e.g., using Br₂ in the presence of FeBr₃) or directed ortho-metalation followed by quenching with Br₂ .
- Dimethoxymethyl Installation : Friedel-Crafts alkylation or nucleophilic substitution with a dimethoxymethyl precursor.
For example, describes coupling an alkynyl intermediate to a brominated benzene core using osmium tetraoxide for dihydroxylation and lithium hexamethyldisilazide for deprotonation . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexanes .
Advanced: How can coupling reaction conditions be optimized for brominated aromatic intermediates?
Methodological Answer:
Key factors include:
- Catalyst Selection : Transition metals like Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions. highlights the use of Zn-7 (organozinc reagent) for nucleophilic substitutions .
- Temperature Control : Low temperatures (−78°C) for kinetic control in lithiation steps (e.g., ) .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reactivity, while dichloromethane is used for milder conditions .
- Additives : N-methylmorpholine-N-oxide (NMO) in osmium-mediated oxidations improves yield and selectivity .
Basic: Which spectroscopic methods are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns. For example, benzyloxy protons appear as a singlet (~δ 5.0 ppm), while dimethoxymethyl groups show two singlets for OCH₃ .
- HRMS (ESI-MS) : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass, as in with a 0.0002 Da error) .
- IR Spectroscopy : Detect functional groups like C-O (benzyloxy, ~1250 cm⁻¹) and C-Br (~600 cm⁻¹).
Advanced: How to resolve conflicting NMR/MS data caused by impurities?
Methodological Answer:
- Purification : Repeat column chromatography with alternative solvent systems (e.g., CH₂Cl₂/MeOH) or employ preparative HPLC.
- 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, used ¹H-¹H coupling constants to confirm stereochemistry .
- Isotopic Pattern Analysis (MS) : Check for bromine’s natural isotopic signature (¹⁸¹Br/⁷⁹Br ≈ 1:1) to distinguish from contaminants.
- Elemental Analysis : Validate purity if HRMS/NMR remain ambiguous.
Basic: What safety precautions are essential for handling brominated aromatics?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact ( emphasizes this for brominated analogs) .
- Ventilation : Use fume hoods due to volatile organic intermediates.
- First-Aid Measures : Immediate rinsing with water for spills () and medical consultation if ingested/inhaled .
- Storage : In dark, cool conditions (≤4°C) to prevent degradation .
Advanced: How is this compound applied in synthesizing complex natural products?
Methodological Answer:
The benzyloxy and bromo groups serve as handles for further functionalization:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., ’s use in creating HSP90 inhibitors) .
- Protecting Group Strategy : Benzyloxy groups are later deprotected via hydrogenolysis (H₂/Pd-C).
- Chiral Synthesis : Asymmetric induction using chiral auxiliaries (e.g., (S,S)-L* in ) to generate enantiopure intermediates .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Debenzylation : Avoid acidic conditions; use neutral solvents like THF.
- Over-Bromination : Control stoichiometry (e.g., 1.0 eq Br₂) and monitor reaction progress via TLC.
- Dimethoxymethyl Hydrolysis : Use anhydrous conditions and molecular sieves to scavenge water.
Advanced: What computational methods aid in predicting reactivity or stereochemical outcomes?
Methodological Answer:
- DFT Calculations : Model transition states for bromination or coupling reactions (e.g., Fukui indices for electrophilic attack sites).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Predict binding modes in biological applications (e.g., enzyme inhibition as in ) .
Basic: How is the purity of the compound assessed post-synthesis?
Methodological Answer:
- GC/HPLC : Quantify purity (>95% as per ) .
- Melting Point Analysis : Compare observed vs. literature values (if crystalline).
- Elemental Analysis : Match C/H/Br percentages to theoretical values.
Advanced: What strategies improve regioselectivity in multi-step functionalization?
Methodological Answer:
- Directing Groups : Use –OCH₃ or –CO₂R to guide bromination to specific positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Steric Control : Bulky substituents (e.g., tert-butyl) direct reactions to less hindered positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
